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Sucrose 6'-monophosphate dipotassium salt

Cat. No.: B1316573
CAS No.: 36064-19-4
M. Wt: 461.37 g/mol
InChI Key: LGSUELAEGXGVNG-UHFFFAOYSA-N
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Description

Historical Context of Sucrose (B13894) Phosphate (B84403) Research

The journey to understanding sucrose 6'-monophosphate is intrinsically linked to the broader history of sucrose metabolism research. Early investigations in the mid-20th century sought to unravel the enzymatic pathways responsible for the synthesis of sucrose, the primary transport sugar in most plants. The discovery of sucrose phosphate synthase (SPS) was a landmark achievement in this field. conicet.gov.ar This enzyme was identified as the catalyst for the formation of sucrose 6'-phosphate from UDP-glucose and fructose (B13574) 6-phosphate. conicet.gov.ar

Subsequent research focused on the enzyme that completes the synthesis of sucrose: sucrose phosphate phosphatase (SPP). This enzyme was found to dephosphorylate sucrose 6'-phosphate, yielding free sucrose and inorganic phosphate. nih.gov These early discoveries established sucrose 6'-phosphate as an essential, albeit transient, intermediate in the primary pathway of sucrose biosynthesis in plants. conicet.gov.arnih.gov The recognition of this two-step process, involving a phosphorylated intermediate, highlighted a key regulatory point in carbon allocation.

Significance as a Central Metabolite in Carbon Metabolism

Sucrose 6'-monophosphate is a critical juncture in the flow of carbon assimilated during photosynthesis. Its synthesis represents a commitment of carbon to the formation of sucrose, which serves as the main currency for long-distance energy transport from photosynthetic "source" tissues (like mature leaves) to non-photosynthetic "sink" tissues (such as roots, fruits, and seeds). nih.gov The rate of sucrose 6'-monophosphate synthesis and its subsequent conversion to sucrose directly influences the partitioning of carbon between sucrose for export and starch for storage within the leaf. nih.gov

The regulation of sucrose 6'-monophosphate levels is, therefore, crucial for maintaining a balance between immediate energy needs, transportable energy, and long-term storage. This balance is vital for plant growth, development, and response to environmental changes. nih.gov

Overview of Key Biological Pathways Involving Sucrose 6'-Monophosphate

The primary and most well-understood pathway involving sucrose 6'-monophosphate is the biosynthesis of sucrose. This pathway is a cornerstone of plant metabolism and involves two key enzymatic steps:

Synthesis of Sucrose 6'-Monophosphate: This reaction is catalyzed by sucrose phosphate synthase (SPS) , which transfers a glucose unit from UDP-glucose to fructose 6-phosphate, forming sucrose 6'-phosphate. nih.gov

Dephosphorylation to Sucrose: The phosphate group is then removed from sucrose 6'-phosphate by sucrose phosphate phosphatase (SPP) , releasing sucrose. nih.gov

Beyond its direct role in sucrose synthesis, the concentration of sucrose 6'-monophosphate is intricately linked to the broader network of sugar signaling within the plant. Notably, there is a close relationship between sucrose levels and another signaling molecule, trehalose-6-phosphate (B3052756) (Tre6P). nih.gov The levels of sucrose 6'-monophosphate can indirectly influence these signaling cascades, thereby affecting gene expression and metabolic responses to various stimuli, including light availability and stress conditions. nih.govmdpi.com

The regulation of the enzymes responsible for the synthesis and degradation of sucrose 6'-monophosphate is complex and occurs at multiple levels, including transcriptional control and post-translational modifications. This tight regulation underscores the importance of maintaining appropriate levels of this key metabolite in response to changing environmental and developmental cues. nih.gov For instance, the activity of sucrose-phosphate synthase exhibits diurnal rhythms, indicating a close coordination with the light-dependent processes of photosynthesis. researchgate.net Furthermore, under conditions of drought stress, the expression and activity of enzymes involved in sucrose metabolism, including those that regulate sucrose 6'-monophosphate levels, are altered to help the plant adapt to water scarcity. arccjournals.comresearchgate.net

Table 1: Key Enzymes in Sucrose 6'-Monophosphate Metabolism

EnzymeAbbreviationFunction
Sucrose Phosphate SynthaseSPSCatalyzes the synthesis of sucrose 6'-monophosphate from UDP-glucose and fructose 6-phosphate.
Sucrose Phosphate PhosphataseSPPCatalyzes the dephosphorylation of sucrose 6'-monophosphate to produce sucrose.

Table 2: Factors Influencing Sucrose 6'-Monophosphate Levels

FactorEffect on Regulating EnzymesConsequence for Sucrose 6'-Monophosphate Levels
High Light/Photosynthesis Increased SPS activityLikely increase in synthesis
Drought Stress Altered expression and activity of SPS and SPPDynamic changes to adapt to stress
Diurnal Cycle Rhythmic changes in SPS activityFluctuation throughout the day and night
Developmental Stage Varying expression of SPS and SPP in different tissuesTissue-specific concentrations

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23KO14P B1316573 Sucrose 6'-monophosphate dipotassium salt CAS No. 36064-19-4

Properties

InChI

InChI=1S/C12H23O14P.K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;/h4-11,13-19H,1-3H2,(H2,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSUELAEGXGVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23KO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585267
Record name PUBCHEM_16219958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36064-19-4
Record name PUBCHEM_16219958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Anabolic Pathways of Sucrose 6 Monophosphate

Sucrose-Phosphate Synthase (SPS) Catalysis of Sucrose (B13894) 6'-Monophosphate Formation

Sucrose-Phosphate Synthase (SPS, EC 2.4.1.14) is a glycosyltransferase that plays a pivotal role in sucrose biosynthesis. wikipedia.org It facilitates the transfer of a glucosyl group from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the acceptor, D-fructose 6-phosphate. nih.gov This reaction produces UDP and D-sucrose-6'-phosphate and represents a critical control point in the allocation of carbon for sucrose synthesis. wikipedia.orgnih.gov

Enzymatic Reaction Mechanism and Glycosyl Transfer Process

The catalytic mechanism of SPS involves a significant conformational change upon substrate binding. The enzyme is composed of two distinct Rossmann-fold domains, an A-domain and a B-domain, which form a large substrate-binding cleft at their interface. nih.gov In its open state, fructose (B13574) 6-phosphate binds to the A-domain, while UDP-glucose interacts with the B-domain. wikipedia.org

Upon binding of the substrates, the two domains pivot, narrowing the substrate-binding cleft. This "closed" conformation brings the substrates into close proximity. wikipedia.org Specifically, the Gly-34 residue in the A-domain interacts with UDP-glucose, causing the substrate to adopt a folded structure that facilitates the donation of its hexosyl group. wikipedia.org An oxygen atom from fructose 6-phosphate then performs a nucleophilic attack on the C1 atom of UDP-glucose, resulting in the transfer of the glucosyl group and the formation of sucrose 6'-monophosphate. wikipedia.org This process is stabilized by hydrogen bonding between fructose 6-phosphate and UDP, which lowers the activation energy of the reaction. wikipedia.org

Reaction ComponentRole in SPS Catalysis
UDP-glucose Glucosyl group donor
Fructose 6-phosphate Glucosyl group acceptor
Sucrose-Phosphate Synthase (SPS) Enzyme catalyst
Sucrose 6'-monophosphate Product
Uridine Diphosphate (UDP) Product

Substrate Specificity and Affinity of SPS for Fructose-6-Phosphate (B1210287) and UDP-Glucose

SPS exhibits high specificity for its substrates, UDP-glucose and fructose-6-phosphate. nih.gov The enzyme's affinity for these substrates is modulated by allosteric regulation, particularly by glucose 6-phosphate (G6P) and inorganic phosphate (B84403) (Pi). wikipedia.org Glucose 6-phosphate acts as an allosteric activator, binding to a site on the enzyme that induces a conformational change, thereby increasing SPS's affinity for fructose-6-phosphate. wikipedia.org Conversely, inorganic phosphate can bind to the same allosteric site and act as an inhibitor, preventing the activation by G6P. wikipedia.org This regulatory mechanism links SPS activity directly to the photosynthetic rate, as high rates of photosynthesis lead to increased levels of G6P and decreased levels of Pi. wikipedia.org

Isoforms and Evolutionary Divergence of SPS in Plants and Prokaryotes

SPS enzymes are found in plants, cyanobacteria, and some proteobacteria. nih.gov In plants, SPS is encoded by a small family of genes, resulting in multiple isoforms that can differ in their expression patterns depending on the tissue, developmental stage, and environmental conditions. nih.gov This diversity allows for fine-tuned regulation of sucrose synthesis in different parts of the plant.

Phylogenetic analyses suggest that the SPS gene may have arisen from a gene fusion event involving a glucosyl-transferase-like domain (GTD) and a phosphohydrolase-like domain (PHD). nih.gov The structure of SPS from the non-photosynthetic bacterium Halothermothrix orenii has been shown to be remarkably similar to that of plant SPS, indicating a conserved catalytic mechanism and suggesting it can serve as a valid model for the catalytic domain of the plant enzymes. nih.gov The evolutionary divergence of SPS isoforms in plants has allowed for the adaptation of sucrose metabolism to various physiological and environmental demands. nih.govfrontiersin.org

Interplay with Sucrose-Phosphate Phosphatase (SPP) in Sucrose Synthesis

The synthesis of sucrose is a two-step process. nih.gov Following the formation of sucrose 6'-monophosphate by SPS, the enzyme Sucrose-Phosphate Phosphatase (SPP) catalyzes the final, irreversible step in the pathway. maxapress.comuk.ac.ir

SPP-Catalyzed Dephosphorylation of Sucrose 6'-Monophosphate to Sucrose

Sucrose-Phosphate Phosphatase (SPP, EC 3.1.3.24) is a hydrolase that specifically targets the phosphate group of sucrose 6'-monophosphate. wikipedia.org The enzyme catalyzes the irreversible hydrolysis of sucrose 6'-phosphate to yield sucrose and inorganic phosphate. nih.gov This reaction is crucial as it pulls the reversible reaction catalyzed by SPS in the direction of sucrose synthesis. nih.gov Like SPS, plants possess multiple isoforms of SPP, with their expression also varying with development and tissue type. nih.govnih.gov Studies on Arabidopsis thaliana have shown that different SPP isoforms exhibit varying levels of catalytic activity. nih.gov

EnzymeSubstrateProduct(s)Function
Sucrose-Phosphate Synthase (SPS) UDP-glucose, Fructose 6-phosphateSucrose 6'-monophosphate, UDPSynthesis of the sucrose precursor
Sucrose-Phosphate Phosphatase (SPP) Sucrose 6'-monophosphateSucrose, Inorganic PhosphateFinal step in sucrose synthesis

Exploration of Putative SPS-SPP Enzyme Complex Formation and Metabolic Channeling

There is growing evidence to suggest that SPS and SPP physically interact to form an enzyme complex. nih.gov This hypothesis is supported by bioinformatic analyses indicating that SPS contains a C-terminal domain that is structurally similar to SPP, which may facilitate this binding. nih.gov Experimental evidence from yeast two-hybrid experiments, in planta bioluminescence resonance energy transfer (BRET), and bimolecular fluorescence complementation (BiFC) has demonstrated a direct association between SPS and SPP proteins in live plant cells. nih.gov

The formation of an SPS-SPP complex could lead to metabolic channeling. nih.govnih.gov Metabolic channeling is a process where the product of one enzyme is directly passed on as the substrate to the next enzyme in a metabolic pathway without diffusing into the bulk cytosol. ucsb.edu Such a mechanism would increase the efficiency of sucrose synthesis by sequestering the intermediate, sucrose 6'-monophosphate, and preventing its potential degradation or use in other metabolic pathways. nih.govnih.gov This direct channeling would provide an additional layer of regulation for sucrose biosynthesis, ensuring a streamlined and efficient flow of carbon into sucrose production. nih.gov

Genetic Loci and Gene Expression Governing Sucrose 6'-Monophosphate Biosynthesis

The biosynthesis of sucrose 6'-monophosphate is under intricate genetic control, primarily through the regulation of the genes encoding sucrose-phosphate synthase.

Sucrose-Phosphate Synthase (SPS) Gene Families

In higher plants, sucrose-phosphate synthase is encoded by a small multigene family. acs.org These gene families are broadly categorized into different groups, often designated as A, B, and C. acs.org Monocotyledonous plants, such as those in the Poaceae family, possess additional SPS gene families, named DIII and DIV. acs.org The presence of multiple SPS genes allows for differential regulation and function, enabling plants to control sucrose synthesis in various tissues and under different environmental conditions. acs.org

Plant GroupSPS Gene Families
Higher Plants (general)A, B, C
Monocots (Poaceae)A, B, C, DIII, DIV

Regulation of SPS Gene Expression

The expression of SPS genes is regulated by a variety of factors, including developmental cues and environmental stimuli. acs.org For instance, the expression of certain SPS genes is higher in maturing sugarcane internodes, correlating with increased sucrose accumulation. nih.gov Studies in tea plants have shown that the transcription levels of different CsSPS genes vary across different tissues, such as stems and flowers, and are also responsive to abiotic stresses like low temperature. maxapress.com This differential expression suggests that specific SPS isoforms play distinct roles in plant growth, development, and stress tolerance. acs.org The activity of the SPS enzyme itself is also subject to post-translational regulation, including phosphorylation and allosteric control by metabolites like glucose 6-phosphate and inorganic phosphate, which provides another layer of control over the rate of sucrose 6'-monophosphate synthesis. wikipedia.org

Catabolic Pathways and Utilization of Sucrose 6 Monophosphate

Sucrose (B13894) 6-Phosphate Hydrolase (ScrB) Mechanism and Regulation in Prokaryotes

The most well-characterized pathway for sucrose 6'-monophosphate catabolism involves its direct hydrolysis. This reaction is catalyzed by the enzyme Sucrose 6-Phosphate Hydrolase, a key component of the sucrose utilization (scr) operon found in many bacteria.

In many enteric bacteria like Escherichia coli and the cariogenic bacterium Streptococcus mutans, sucrose metabolism is initiated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govnih.gov This system transports sucrose across the cell membrane while simultaneously phosphorylating it to form intracellular sucrose 6-phosphate. nih.gov

Once inside the cytoplasm, sucrose 6-phosphate is irreversibly cleaved by the enzyme Sucrose 6-Phosphate Hydrolase (ScrB), which functions as an invertase. frontiersin.orguniprot.org The hydrolysis reaction breaks the glycosidic bond, yielding D-glucose 6-phosphate and D-fructose. nih.govfrontiersin.orgnih.gov

Reaction: Sucrose 6-Phosphate + H₂O → D-Glucose 6-Phosphate + D-Fructose

The products of this reaction are primed for entry into glycolysis. D-glucose 6-phosphate is a direct intermediate of the glycolytic pathway. nih.gov The resulting D-fructose is subsequently phosphorylated by a fructokinase (ScrK in E. coli) to produce D-fructose 6-phosphate, another glycolytic intermediate. frontiersin.org In S. mutans, the phosphorylated products are channeled into the glycolytic pathway to produce energy and acidic end-products like lactic acid. nih.govnih.gov The ScrB from Corynebacterium glutamicum has been shown to have a very high affinity for sucrose-6-phosphate (B12958860), with a Kₘ value of 0.04 mM. researchgate.net

The expression of the scrB gene, and consequently the activity of Sucrose 6-Phosphate Hydrolase, is tightly regulated to ensure efficient carbon source utilization. In S. mutans, the genes for the sucrose PTS permease (scrA) and ScrB (scrB) are arranged tandemly but are transcribed from separate promoters in opposite directions. nih.gov

Expression of these genes is controlled by the ScrR repressor protein, a member of the LacI/GalR family of transcriptional regulators. nih.govnih.gov The scrR gene is located downstream of scrB and is often cotranscribed with it. nih.gov ScrR binds to specific operator regions in the promoter areas of both scrA and scrB, negatively controlling their expression. nih.gov

Induction: The presence of sucrose leads to the induction of scrB expression. nih.govnih.gov Sucrose-grown cells of S. mutans exhibit significantly higher levels of scrB gene expression and Suc-6PH activity compared to cells grown on glucose or fructose (B13574). nih.gov

Repression: In S. mutans, fructose appears to act as a repressor of scr gene expression. nih.gov Similarly, in some bacteria, the presence of more readily metabolizable sugars like glucose can lead to catabolite repression, although the specific mechanisms can vary. Inactivation of the scrR gene in S. mutans leads to increased expression of scrB, confirming its role as a repressor. nih.gov

Table 1: Comparison of Key Features of ScrB in E. coli and S. mutans

Feature Escherichia coli Streptococcus mutans
Enzyme Sucrose-6-Phosphate Hydrolase (ScrB) Sucrose-6-Phosphate Hydrolase (ScrB)
Gene Locus scrB scrB
Reaction Sucrose-6-P → Glucose-6-P + Fructose Sucrose-6-P → Glucose-6-P + Fructose
Upstream Pathway PEP-dependent PTS transport of sucrose PEP-dependent PTS transport of sucrose
Regulation Regulated by ScrR repressor Regulated by ScrR repressor; induced by sucrose, repressed by fructose

| Metabolic Link | G-6-P enters glycolysis; Fructose is phosphorylated by ScrK to F-6-P | G-6-P and phosphorylated Fructose enter glycolysis for acid production |

Sucrose 6'-Phosphate Phosphorylase Activity

An alternative, less common pathway for the catabolism of sucrose 6'-phosphate involves phosphorolysis rather than hydrolysis. This reversible reaction is catalyzed by Sucrose 6'-Phosphate Phosphorylase (SPP), an enzyme with a distinct mechanism and metabolic implication compared to ScrB.

Sucrose 6'-Phosphate Phosphorylase (SPP) catalyzes the reversible cleavage of the glycosidic bond in sucrose 6'-phosphate using inorganic phosphate (B84403) (Pi) as the attacking nucleophile. nih.govacs.org This reaction, known as phosphorolysis, yields α-D-glucose 1-phosphate (G1P) and D-fructose 6-phosphate (F6P). nih.govmdpi.comnih.gov

Reaction: Sucrose 6'-Phosphate + Pi ⇌ α-D-Glucose 1-Phosphate + D-Fructose 6-Phosphate

The mechanism proceeds via a double displacement, forming a covalent β-glucosyl-enzyme intermediate. acs.orgmdpi.com This mechanism is characteristic of retaining glycoside hydrolases, the family to which SPP belongs. nih.govmdpi.com The reversibility of the reaction allows the enzyme to also synthesize sucrose 6'-phosphate from G1P and F6P. nih.gov

For a long time, the glycoside hydrolase family GH13 subfamily 18 (GH13_18) was thought to contain only sucrose phosphorylases that act on sucrose. researchgate.netresearchgate.net However, research into thermostable enzymes led to the discovery of a novel specificity. An enzyme from the thermophile Thermoanaerobacterium thermosaccharolyticum, initially presumed to be a standard sucrose phosphorylase, was found to have a distinct preference for sucrose 6'-phosphate over sucrose. researchgate.netnih.gov This led to its classification as the first identified Sucrose 6'-Phosphate Phosphorylase (SPP). researchgate.netnih.gov

Subsequently, SPP activity was identified in other bacteria, including the human gut bacterium Ruminococcus gnavus. nih.govnih.gov The enzyme from R. gnavus showed high specificity for sucrose 6'-phosphate, releasing α-D-glucose 1-phosphate and D-fructose 6-phosphate. nih.govnih.gov The discovery of SPPs expanded the known functional diversity of the GH13_18 enzyme family. nih.govmdpi.com

The SPP-catalyzed pathway represents a distinct strategy for sucrose utilization. Unlike the ScrB pathway, which produces one glycolytic intermediate (G6P) and one precursor (fructose), the SPP pathway generates two phosphorylated intermediates that can directly interface with central metabolism. nih.gov

α-D-Glucose 1-Phosphate (G1P): This product can be converted by phosphoglucomutase into D-glucose 6-phosphate, which then enters glycolysis. wikipedia.org G1P is also a key precursor for the synthesis of storage polysaccharides like glycogen. frontiersin.org

D-Fructose 6-Phosphate (F6P): This product is a direct intermediate of the glycolytic pathway. youtube.com

The concerted action of SPP and other enzymes in the same operon, such as a phosphofructokinase, implies a new pathway for sucrose breakdown where the reaction products enter glycolysis at different points. nih.gov This energetic efficiency, by preserving the phosphate group on the fructose moiety, may provide a metabolic advantage in certain environments. mdpi.comnih.gov

Table 2: Comparison of Sucrose 6'-Phosphate Catabolic Enzymes

Feature Sucrose 6-Phosphate Hydrolase (ScrB) Sucrose 6'-Phosphate Phosphorylase (SPP)
EC Number EC 3.2.1.26 EC 2.4.1.329
Reaction Type Hydrolysis (irreversible) Phosphorolysis (reversible)
Substrates Sucrose 6-Phosphate, H₂O Sucrose 6'-Phosphate, Inorganic Phosphate (Pi)
Products D-Glucose 6-Phosphate, D-Fructose α-D-Glucose 1-Phosphate, D-Fructose 6-Phosphate
Energy Conservation Energy of glycosidic bond is lost Energy of glycosidic bond is conserved in G1P

| Example Organisms | E. coli, S. mutans, C. glutamicum | T. thermosaccharolyticum, R. gnavus |

Table of Mentioned Compounds

Compound Name
α-D-Glucose 1-Phosphate
D-Fructose
D-Fructose 6-Phosphate
D-Glucose 6-Phosphate
Glucose
Inorganic Phosphate
Lactic Acid
Phosphoenolpyruvate
Sucrose
Sucrose 6'-monophosphate

Enzymology and Kinetic Analysis of Sucrose 6 Monophosphate Interacting Enzymes

Detailed Enzyme Kinetics of SPS, SPP, ScrB, and Sucrose (B13894) 6'-Phosphate Phosphorylase (Kinetics, Vmax)

The kinetic parameters of enzymes are fundamental to understanding their catalytic efficiency and their behavior in metabolic pathways. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for its substrate.

Sucrose Phosphate (B84403) Synthase (SPS): Research on spinach leaf SPS has revealed specific kinetic properties. The enzyme exhibits a K_m of 1.3 mM for UDP-glucose and 3.0 mM for fructose-6-phosphate (B1210287). nih.gov These values indicate the substrate concentrations required for half-maximal velocity under specific conditions. Inhibition studies have determined the inhibition constant (K_i) for inorganic phosphate to be 1.75 mM, acting as a competitive inhibitor with respect to UDP-glucose. nih.gov The product, sucrose-6-phosphate (B12958860), also competitively inhibits the enzyme with a K_i of 0.4 mM. nih.gov

Sucrose-6-Phosphate Hydrolase (ScrB): In the bacterium Streptococcus mutans, the ScrB enzyme, a sucrose-6-phosphate hydrolase, plays a key role in sucrose catabolism. nih.gov This enzyme has an apparent K_m for sucrose 6-phosphate of 0.3 mM. nih.gov The specific activity of this enzyme in permeabilized cells has been measured at approximately 30 mmol/min per mg of dry cell weight. nih.gov Another characterized ScrB from Corynebacterium glutamicum shows a much lower K_m for sucrose-6-phosphate at 0.04 mM, while its K_m for sucrose is significantly higher at 190 mM, indicating a strong preference for the phosphorylated substrate. researchgate.net

Sucrose 6'-Phosphate Phosphorylase: A thermostable sucrose 6'-phosphate phosphorylase has been identified from the thermophile Thermoanaerobacterium thermosaccharolyticum. While this enzyme shows activity on sucrose, it has a notable preference for sucrose 6'-phosphate, establishing it as a sucrose 6'-phosphate phosphorylase. nih.gov Detailed kinetic characterization of this enzyme has been performed, though specific K_m and V_max values were not detailed in the provided search results. nih.govresearchgate.net

Below is a data table summarizing the available kinetic parameters for these enzymes.

EnzymeOrganismSubstrateK_m (mM)V_maxInhibitorK_i (mM)
Sucrose Phosphate Synthase (SPS)SpinachUDP-glucose1.3Not specifiedInorganic Phosphate1.75
Fructose-6-phosphate3.0Not specifiedSucrose-6-phosphate0.4
Sucrose-6-Phosphate Hydrolase (ScrB)Streptococcus mutansSucrose 6-phosphate0.3 (apparent)~30 mmol/min/mg dry weightNot specifiedNot specified
Sucrose-6-Phosphate Hydrolase (ScrB)Corynebacterium glutamicumSucrose-6-phosphate0.04Not specifiedNot specifiedNot specified
Sucrose190Not specifiedNot specifiedNot specified

Allosteric Regulation Mechanisms of SPS and Related Enzymes

Allosteric regulation provides a rapid and sensitive mechanism for controlling enzyme activity in response to changes in cellular metabolic status. This is particularly crucial for central enzymes like SPS.

Activation by Metabolic Effectors (e.g., Glucose 6-phosphate)

Sucrose Phosphate Synthase is allosterically activated by Glucose 6-phosphate (Glc-6-P). wikipedia.orgnih.gov This activation is a key regulatory mechanism that links the rate of sucrose synthesis to the availability of photosynthetic products. nih.gov Glc-6-P binds to an allosteric site on the SPS enzyme, which is distinct from the catalytic site. nih.govnih.gov This binding induces a conformational change in the enzyme, leading to an increased affinity for its substrates. wikipedia.org The activation by Glc-6-P ensures that when the supply of hexose (B10828440) phosphates from photosynthesis is high, the synthesis of sucrose is stimulated.

Inhibition by Metabolic Effectors (e.g., Inorganic Phosphate, UDP-glucose)

Inorganic phosphate (Pi) acts as an allosteric inhibitor of SPS and antagonizes the activation by Glc-6-P. nih.govwikipedia.org High levels of cytosolic Pi, which occur under conditions of low photosynthetic activity, inhibit SPS, thereby downregulating sucrose synthesis. nih.gov This inhibition by Pi is competitive with respect to UDP-glucose. nih.gov The interplay between the activator Glc-6-P and the inhibitor Pi allows for a fine-tuned regulation of SPS activity in response to the metabolic state of the cell. nih.gov

UDP-glucose, a substrate for SPS, can also act as an inhibitor. In the context of the related enzyme sucrose synthase, UDP-glucose has been shown to be a competitive inhibitor with respect to UDP and a mixed inhibitor with respect to sucrose. researchgate.net While specific inhibitory effects of UDP-glucose on SPS were not detailed in the provided search results, product inhibition is a common regulatory mechanism for enzymes.

Reversible Protein Phosphorylation and Dephosphorylation of SPS

In addition to allosteric regulation, the activity of SPS is modulated by reversible covalent modification, specifically through phosphorylation and dephosphorylation. This mechanism allows for the integration of various cellular signals to control sucrose biosynthesis.

Identification of Regulatory Phosphorylation Sites (e.g., Ser158, Ser162 in SPS)

A major regulatory phosphorylation site in spinach SPS has been identified as Serine-158 (Ser158). nih.govnih.gov Phosphorylation of this specific serine residue is a key event in the light/dark modulation of SPS activity. nih.gov In maize, the analogous regulatory site is Ser162. wikipedia.org The phosphorylation of these sites leads to a less active form of the enzyme. wikipedia.org The amino acid sequence surrounding these phosphorylation sites is conserved among many plant species, suggesting a common regulatory mechanism. wikipedia.org In addition to Ser158, other phosphorylation sites, such as Ser-229 and Ser-424 in spinach SPS, are involved in 14-3-3 protein binding and osmotic stress activation, respectively. nih.gov

Role of Protein Kinases (e.g., SPS-kinase) and Phosphatases (e.g., Protein Phosphatase 2A) in SPS Activity Modulation

The phosphorylation of SPS is catalyzed by a specific protein kinase, often referred to as SPS-kinase. wikipedia.org In spinach, one of the major protein kinases that phosphorylates Ser-158 is a SNF1-related protein kinase (SnRK1). nih.govnih.gov The activity of SPS-kinase is itself regulated by metabolic effectors; for instance, it is inhibited by Glucose 6-phosphate. nih.gov This inhibition of the kinase prevents the inactivation of SPS when hexose phosphate levels are high.

The dephosphorylation and subsequent activation of SPS are carried out by a protein phosphatase. wikipedia.org Studies using specific inhibitors like okadaic acid and microcystin (B8822318) have identified this phosphatase in spinach leaves as a type 2A protein phosphatase (PP2A). nih.govnih.gov The activity of PP2A is, in turn, inhibited by inorganic phosphate. nih.gov This creates a dual regulatory loop where high Pi levels not only directly inhibit SPS but also inhibit its activation by preventing dephosphorylation. The light activation of SPS involves the activation of PP2A. globalauthorid.com

Signal Transduction Pathways Mediating Phosphorylation in Response to Environmental Cues

The metabolic fate of sucrose 6'-monophosphate is intricately linked to the phosphorylation status of the enzymes that govern its synthesis, primarily sucrose-phosphate synthase (SPS). This reversible post-translational modification serves as a critical regulatory hub, allowing plants to modulate sucrose biosynthesis in response to a variety of environmental stimuli. Key environmental cues such as light, osmotic stress, and nutrient availability trigger distinct signal transduction pathways that converge on the phosphorylation of specific residues within SPS, thereby altering its catalytic activity. wikipedia.orgnih.govannualreviews.org

Light and Dark Signaling: One of the most well-characterized regulatory mechanisms is the light/dark modulation of SPS activity. nih.gov In many plant species, SPS activity is higher during the day to accommodate the carbon flux from photosynthesis and lower at night. wikipedia.org This diurnal regulation is mediated by reversible phosphorylation. In leaves, light signals lead to the dephosphorylation and activation of SPS, while darkness promotes its phosphorylation and inactivation. nih.govsemanticscholar.org In spinach and maize, the primary regulatory phosphorylation site has been identified as Serine-158 and Serine-162, respectively. nih.govannualreviews.orgsemanticscholar.org Dephosphorylation of this site by a specific protein phosphatase, SPS-phosphatase, activates the enzyme. wikipedia.org Conversely, a dedicated SPS-kinase phosphorylates this serine residue, leading to decreased enzyme activity. wikipedia.org This signaling pathway ensures that sucrose synthesis is tightly coupled to the availability of photosynthetically derived substrates. wikipedia.org

Osmotic Stress: Plants respond to hyperosmotic conditions, such as drought or high salinity, by adjusting their metabolic processes, including the synthesis of osmolytes like sucrose. nih.govannualreviews.org Osmotic stress can trigger the activation of SPS, even in the dark, to facilitate the production of sucrose for osmoregulation. nih.govsemanticscholar.organnualreviews.org This response is also mediated by protein phosphorylation. Under osmotic stress, a signaling cascade is initiated that leads to the phosphorylation of SPS at specific serine residues, which paradoxically can lead to its activation in some contexts, suggesting a complex interplay of multiple phosphorylation sites and signaling components. wikipedia.orgnih.gov This regulation helps plants adapt to water deficit by increasing the cellular concentration of sucrose. nih.gov

Nutrient Availability: The availability of inorganic phosphate (Pi) and the concentration of glucose-6-phosphate (G6P) also influence SPS activity through allosteric regulation and by modulating phosphorylation pathways. wikipedia.organnualreviews.org High levels of Pi, which can occur under low photosynthetic rates, inhibit SPS activity. Conversely, high levels of G6P, a product of photosynthesis, allosterically activate SPS. wikipedia.org These metabolites can influence the signal transduction pathways that control the phosphorylation state of SPS. For instance, high rates of photosynthesis deplete Pi and increase G6P, creating a metabolic environment that favors the dephosphorylated, active state of SPS. wikipedia.org The trehalose-6-phosphate (B3052756) (T6P) signaling pathway is another crucial component, acting as a signal for sucrose status and influencing metabolic regulation, including the potential modulation of SPS activity through the inhibition of SNF1-related protein kinase1 (SnRK1). researchgate.netnih.govportlandpress.com

The table below summarizes the key signal transduction pathways affecting the phosphorylation and activity of Sucrose-Phosphate Synthase (SPS).

Environmental CuePrimary Phosphorylation SiteKinase/PhosphataseEffect on SPS ActivityPhysiological Response
Light Ser158 (Spinach), Ser162 (Maize) nih.govannualreviews.orgSPS-phosphatase (activates)ActivationPromotes sucrose synthesis during photosynthesis nih.gov
Darkness Ser158 (Spinach), Ser162 (Maize) nih.govannualreviews.orgSPS-kinase (inactivates)InactivationReduces sucrose synthesis to conserve carbon nih.gov
Osmotic Stress Multiple serine residues nih.govStress-activated protein kinasesActivation (context-dependent)Facilitates sucrose formation for osmoregulation nih.govannualreviews.org
High Inorganic Phosphate (Pi) -Influences kinase/phosphatase balanceInhibition (Allosteric)Reduces sucrose synthesis when photosynthesis is low wikipedia.org
High Glucose-6-Phosphate (G6P) -Influences kinase/phosphatase balanceActivation (Allosteric)Increases sucrose synthesis when photosynthesis is high wikipedia.org

Structural Biology of Sucrose 6 Monophosphate Bound Enzymes

Co-crystal Structures of Enzyme-Sucrose 6'-Monophosphate Complexes (e.g., SPS-S6P)

The determination of co-crystal structures of Sucrose-Phosphate Synthase (SPS) with its product, sucrose-6-phosphate (B12958860) (S6P), has been a significant breakthrough in understanding the structural framework of sucrose (B13894) biosynthesis. These structures have been resolved for SPS from different organisms, providing a comparative view of the enzyme's architecture.

Notably, the co-crystal structure of SPS from the cyanobacterium Thermosynechococcus elongatus in complex with UDP and S6P has been determined. frontiersin.orgnih.gov This structure offers a detailed snapshot of the enzyme's active site with the product and a co-product bound. frontiersin.org Similarly, the crystal structure of SPS from the nonphotosynthetic bacterium Halothermothrix orenii has been resolved in a complex with S6P. nih.govnih.gov These crystallographic studies reveal that SPS enzymes typically consist of two distinct Rossmann-fold domains, designated as the A-domain and the B-domain, which form a large cleft at their interface where substrate binding and catalysis occur. nih.govnih.gov

Enzyme SourcePDB IDLigandsResolution (Å)Key Structural Features
Thermosynechococcus elongatus6LDQUDP, S6P1.92Compact structure with two domains. rcsb.org
Halothermothrix orenii2R68S6P2.4Two Rossmann-fold domains (A and B) with an interdomain cleft. nih.gov

Elucidation of Substrate Binding Modes and Active Site Architecture

The co-crystal structures of SPS with S6P have provided a detailed map of the interactions that govern substrate recognition and binding. In both the T. elongatus and H. orenii SPS structures, the S6P molecule binds within a deep depression in the A-domain, at the interface between the two domains. frontiersin.orgnih.gov

Binding of the Sucrose 6'-Monophosphate Moiety:

Phosphate (B84403) Group: The phosphate group of S6P is anchored by a network of hydrogen bonds with highly conserved basic amino acid residues. In T. elongatus SPS, these include Arg105, Arg178, Arg249, and Arg253. frontiersin.org In the H. orenii enzyme, the phosphate group forms strong hydrogen bonds with Tyr-128, Ser-152, Lys-157, and Arg-180. nih.gov This extensive interaction with the phosphate group is crucial for the proper positioning of the substrate for catalysis.

Glucose Moiety: The glucose part of S6P is also held in place by specific hydrogen bonds. In the T. elongatus SPS-UDP-S6P complex, the hydroxyl groups of the glucose moiety form hydrogen bonds with the side chains of His158 and Glu331, as well as with the two phosphate groups of UDP. frontiersin.org

Fructose (B13574) Moiety and Glycosidic Bond: The structural data reveals the orientation of the fructose moiety and the newly formed glycosidic bond within the active site. In the H. orenii SPS-S6P complex, His-151 forms a strong hydrogen bond with an oxygen atom of the transferred glycosyl group. nih.gov This interaction is absent in the complex with the substrate fructose-6-phosphate (B1210287) (F6P), indicating a specific interaction with the product. nih.gov

The active site architecture is a well-defined pocket lined with conserved residues that create a specific chemical environment for the binding of both the donor substrate (UDP-glucose) and the acceptor substrate (fructose-6-phosphate), and subsequently, the product S6P. nih.gov

Analysis of Conformational Changes Induced by Sucrose 6'-Monophosphate Binding

The binding of substrates to enzymes often induces conformational changes that are critical for catalysis. In the case of SPS, there are observations of both subtle and significant structural rearrangements upon ligand binding.

However, a more general mechanism for SPS involves a significant conformational change upon the binding of both substrates. Crystal structure studies suggest that after the initial binding of the substrates, the two domains of the enzyme twist to narrow the entrance of the substrate-binding cleft from approximately 20 Å to 6 Å. wikipedia.org This "closed" conformation is thought to be the catalytically active state.

Furthermore, in the T. elongatus SPS structure, the electron density for two loops within the A-domain was not observed, suggesting they are dynamic in nature. frontiersin.orgnih.gov Molecular dynamics simulations and B-factor analysis indicate that these loops are crucial for the binding and release of the substrate and product, highlighting the importance of localized flexibility in the catalytic cycle. frontiersin.orgnih.gov

EnzymeLigand(s)Observed Conformational ChangeImplication
Halothermothrix orenii SPSS6PNo major global conformational change. nih.govSuggests the primary conformational change may be induced by the binding of the donor substrate or both substrates.
General SPS ModelSubstratesTwisting of domains to form a "closed" conformation. wikipedia.orgBrings catalytic residues into optimal alignment for the reaction.
Thermosynechococcus elongatus SPSUDP, S6PDynamic loops in the A-domain. frontiersin.orgnih.govCrucial for the entry and exit of substrates and products from the active site.

Structure-Function Relationships and Identification of Key Catalytic Residues

The detailed structural information from S6P-bound enzyme complexes has been instrumental in identifying key catalytic residues and proposing a mechanism for the glycosyltransfer reaction.

In T. elongatus SPS, two residues, His158 and Glu331 , have been identified as critical for catalysis. frontiersin.org These residues form hydrogen bonds with the hydroxyl groups of the glucose moiety of S6P. frontiersin.org Site-directed mutagenesis studies, where these residues were replaced with alanine (B10760859) (H158A and E331A), resulted in a complete loss of catalytic activity, confirming their essential role. frontiersin.orgnih.gov The proposed mechanism for this enzyme involves the formation of an oxocarbenium ion intermediate. frontiersin.org The interaction of His158 and Glu331 with the hydroxyl groups of the glucose moiety is thought to promote the formation of this transient, high-energy intermediate, facilitating the nucleophilic attack by the hydroxyl group of fructose-6-phosphate. frontiersin.org

In the H. orenii SPS, His-151 is a key residue that forms a strong hydrogen bond with the glycosyl group of the product S6P. nih.gov This interaction is specific to the product-bound state and is likely important for stabilizing the transition state and/or the product before its release. nih.gov

Metabolic Regulation and Signaling Roles of Sucrose 6 Monophosphate

Sucrose (B13894) 6'-Monophosphate as a Central Signal Metabolite

While sucrose is a well-established signaling molecule that influences a vast array of developmental processes, the direct signaling role of Sucrose 6'-monophosphate is less clear and is intrinsically linked to its product, sucrose, and another key sugar phosphate (B84403), Trehalose 6-phosphate (Tre6P). nih.govoup.com The concentration of S6P is tightly controlled by the enzymes Sucrose-Phosphate Synthase (SPS) and Sucrose-Phosphate Phosphatase (SPP). nih.gov This tight regulation ensures that the production of sucrose is finely tuned to the metabolic status of the cell.

The signaling function of S6P is therefore largely indirect, with its metabolic flux being a critical determinant of the levels of sucrose and, consequently, Tre6P. Tre6P is now widely recognized as a key signal of sucrose status in plants. nih.gov A high correlation between sucrose and Tre6P levels has been observed, suggesting that Tre6P acts as a proxy for sucrose availability, influencing growth and development. oup.com Thus, the regulation of S6P synthesis is a pivotal point in initiating these downstream signaling events.

Coordination of Sucrose 6'-Monophosphate Metabolism with Carbon Partitioning and Flux Control

The synthesis of Sucrose 6'-monophosphate is a key regulatory step in the partitioning of carbon between sucrose for transport and starch for storage. nih.gov This process is primarily controlled by the activity of Sucrose-Phosphate Synthase (SPS), which catalyzes the formation of S6P from UDP-glucose and fructose-6-phosphate (B1210287). nih.gov

The activity of SPS is subject to complex regulation, including:

Allosteric Regulation: SPS is allosterically activated by glucose-6-phosphate (Glc-6-P) and inhibited by inorganic phosphate (Pi). This allows the rate of S6P synthesis to be responsive to the immediate supply of photoassimilates.

Covalent Modification: SPS activity is modulated by reversible protein phosphorylation. researchgate.net Phosphorylation generally inactivates the enzyme, while dephosphorylation activates it. This provides a mechanism for integrating various signals, such as light and metabolic status, into the control of sucrose synthesis.

The formation of an enzyme complex between SPS and Sucrose-Phosphate Phosphatase (SPP) may also provide an additional layer of regulation by creating a direct metabolic channel for S6P, thereby efficiently coupling its synthesis to the production of sucrose. nih.gov This channeling would prevent the accumulation of S6P and ensure a smooth flux of carbon towards sucrose.

The coordination of S6P metabolism with carbon partitioning is crucial for balancing the needs of different plant tissues. In source leaves, the rate of S6P synthesis determines the amount of carbon that is allocated to sucrose for export to sink tissues, versus the amount that is retained for starch synthesis.

Table 1: Key Enzymes in Sucrose 6'-Monophosphate Metabolism and their Regulatory Factors

EnzymeSubstratesProductsActivatorsInhibitors
Sucrose-Phosphate Synthase (SPS) UDP-glucose, Fructose-6-phosphateSucrose 6'-monophosphate, UDPGlucose-6-phosphateInorganic phosphate
Sucrose-Phosphate Phosphatase (SPP) Sucrose 6'-monophosphate, H₂OSucrose, Inorganic phosphate--

Interrelationships with Other Phosphorylated Sugar Metabolites (e.g., Trehalose 6-phosphate)

The metabolism of Sucrose 6'-monophosphate is intricately linked with that of other phosphorylated sugars, most notably Trehalose 6-phosphate (Tre6P). Tre6P has emerged as a crucial signaling molecule that reflects the sucrose status of the plant. nih.gov Short-term sugar-feeding experiments have shown that an increase in sucrose levels leads to a corresponding increase in Tre6P. nih.gov

The "sucrose-Tre6P nexus" model proposes that Tre6P acts as both a signal and a negative feedback regulator of sucrose levels. cancer.govnih.gov While the precise mechanisms are still being elucidated, it is clear that the regulation of S6P synthesis, and thus sucrose production, directly influences the concentration of Tre6P. This, in turn, can modulate various metabolic pathways and developmental programs.

For instance, Tre6P has been shown to allosterically inhibit the activity of Sucrose non-fermenting-1-related protein kinase 1 (SnRK1), a key regulator of energy signaling in plants. actascientific.com High levels of Tre6P (indicating high sucrose status) inhibit SnRK1, thereby promoting growth and anabolic processes. Conversely, low Tre6P levels activate SnRK1, leading to a more conservative energy management strategy.

Regulatory Responses to Abiotic and Biotic Environmental Stimuli

The metabolism of Sucrose 6'-monophosphate, as the gateway to sucrose synthesis, is highly responsive to environmental cues. Plants adjust their carbon partitioning and signaling pathways to cope with various stresses, and the regulation of S6P synthesis plays a key role in these responses.

Abiotic Stress:

Drought and Salinity: Under osmotic stress conditions, many plants accumulate sucrose as a compatible solute to help maintain turgor and protect cellular structures. This often involves an upregulation of SPS activity, leading to increased production of S6P and subsequently sucrose. nih.gov

Temperature: Both high and low temperatures can affect the activity of enzymes involved in sucrose metabolism. Acclimation to cold, for example, can lead to increased SPS activity and sucrose accumulation, which can act as a cryoprotectant.

Biotic Stress:

The interaction with pathogens can also impact sucrose metabolism. Pathogens may manipulate host sugar transport and metabolism for their own benefit. Changes in the expression and activity of SPS and other enzymes involved in S6P metabolism can be part of the plant's defense response or a consequence of pathogen manipulation. While specific data on S6P concentration changes during biotic stress is limited, the known impact on sucrose levels suggests a corresponding modulation of S6P flux.

Table 2: Summary of Research Findings on the Regulation of Sucrose 6'-Monophosphate Metabolism

Regulatory FactorEffect on S6P MetabolismImplication
High Glucose-6-Phosphate Allosteric activation of SPSPromotes S6P synthesis when photoassimilates are abundant.
High Inorganic Phosphate Allosteric inhibition of SPSReduces S6P synthesis when cellular energy is low.
Light Dephosphorylation and activation of SPSCouples sucrose synthesis to photosynthetic activity.
Darkness Phosphorylation and inactivation of SPSReduces sucrose synthesis at night.
Osmotic Stress Increased SPS activityEnhances sucrose production for osmoprotection.
Trehalose 6-phosphate Indirectly reflects S6P flux via sucroseActs as a key signal of sucrose status, influencing growth and development.

Advanced Methodologies for Sucrose 6 Monophosphate Analysis in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

LC-MS has become the cornerstone for the analysis of sugar phosphates, offering unparalleled sensitivity and selectivity. The combination of chromatographic separation with mass spectrometric detection allows for the resolution and identification of isomers and the quantification of analytes in complex biological matrices. researchgate.netnih.gov

Ultrahigh Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS) is a powerful tool for the targeted quantification of sugar phosphates like Sucrose (B13894) 6'-monophosphate. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.

A significant challenge in analyzing sugar phosphates by traditional reversed-phase (RP) liquid chromatography is poor retention and peak tailing due to the polar nature of the phosphate (B84403) group. nih.gov To address this, a two-step derivatization process involving oximation and propionylation can be employed. This chemical modification makes the polar sugar phosphates more hydrophobic, improving their retention and separation on RP-LC columns. nih.gov This approach has demonstrated high sensitivity, with standard curves showing excellent linearity (R² > 0.99) for various sugar phosphates. nih.gov The method's reliability is further supported by high repeatability, with relative standard deviations (RSD) typically below 20%, and good analytical accuracy, with recovery rates for spiked metabolites in plant extracts ranging from 79% to 107%. nih.govresearchgate.net

Table 1: Performance Metrics of a Derivatization-Based UHPLC-QqQ-MS Method for Sugar Phosphate Analysis

Parameter Typical Value Reference
Linearity (R²) > 0.99 nih.gov
Relative Standard Deviation (RSD) < 20% nih.gov

Ion-pair reversed-phase (IP-RP) chromatography is another effective strategy for analyzing highly polar and anionic compounds like Sucrose 6'-monophosphate. This technique introduces an ion-pairing reagent, such as a tertiary amine, into the mobile phase. nih.govnih.gov The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and promoting its retention on a nonpolar stationary phase (e.g., C18). researchgate.net

IP-RP-HPLC methods have been successfully developed for the simultaneous determination of various nucleotide sugars and related compounds from cellular extracts. nih.govoup.com By optimizing the concentration of the ion-pairing agent, the pH of the mobile phase, and the elution gradient, researchers can achieve excellent separation of structurally similar compounds that would otherwise co-elute. oup.comdeepdyve.com This approach allows for the resolution and quantification of multiple analytes within a single chromatographic run, making it valuable for comprehensive metabolic profiling. nih.gov

Optimized Sample Preparation and Extraction Procedures for Intracellular Sucrose 6'-Monophosphate

The reliability of any quantitative analysis begins with the sample preparation and extraction protocol. The primary goals are to effectively lyse the cells, release the intracellular metabolites, and immediately quench all enzymatic activity to preserve the metabolic snapshot at the time of harvesting. nih.gov

For adherent cells, direct scraping into a cold organic solvent is often preferred over enzymatic methods like trypsinization, as the latter can cause metabolite leakage and alter metabolic profiles. nih.gov A variety of extraction solvents and mixtures are used, with the choice depending on the specific metabolites of interest and the sample matrix. Commonly used systems include methanol/chloroform mixtures, 80% ethanol, and methyl tert-butyl ether (MTBE). nih.govnih.gov These protocols are designed to efficiently extract a broad range of metabolites, including polar compounds like sugar phosphates, while simultaneously precipitating proteins and removing interfering lipids. nih.gov

Table 2: Comparison of Common Extraction Solvents for Intracellular Metabolites

Extraction Method Key Advantages Considerations Reference
Methanol/Chloroform Effective for a broad range of metabolites, including lipids and polar compounds. Biphasic method requiring careful phase separation. nih.gov
80% Ethanol Simple, monophasic extraction; good for polar metabolites. May be less efficient for nonpolar compounds. nih.gov

Quantitative Analysis and Reproducibility Considerations in Complex Biological Matrices

Quantitative analysis in complex biological matrices such as cell lysates or tissue extracts is often complicated by "matrix effects." nih.gov These effects occur when co-eluting endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.gov This can significantly impact the accuracy, precision, and reproducibility of the quantification. nih.gov

To account for and correct these matrix effects, a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. An ideal SIL-IS for Sucrose 6'-monophosphate would be, for example, ¹³C-labeled Sucrose 6'-monophosphate. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects and sample preparation can be normalized.

When a specific SIL-IS is unavailable, a standard addition method can be used. This involves spiking known concentrations of an analytical standard into aliquots of the sample to create a calibration curve within the matrix itself, thereby accounting for its specific suppressive or enhancing effects. nih.gov Rigorous method validation, including the assessment of linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision, is essential to ensure the data are reliable and reproducible. nih.gov

Isotopic Labeling and Metabolic Flux Analysis for Tracing Sucrose 6'-Monophosphate Dynamics

Isotopic labeling experiments are powerful tools for investigating the dynamics of metabolic pathways. nih.gov In these studies, a substrate labeled with a stable isotope (e.g., ¹³C-glucose) is supplied to a biological system. nih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including Sucrose 6'-monophosphate.

Metabolic Flux Analysis (MFA) uses the measured isotopic labeling patterns of intracellular metabolites, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govmdpi.com By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of isotopic labels) of Sucrose 6'-monophosphate and related compounds over time, researchers can quantify its rate of synthesis, consumption, and its connection to various metabolic pathways. mdpi.comarxiv.org This approach provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone, revealing how metabolic pathways adapt to different conditions. nih.govresearchgate.net

Computational and Theoretical Studies of Sucrose 6 Monophosphate Systems

Molecular Dynamics Simulations of Enzyme-Substrate Complexes Involving Sucrose (B13894) 6'-Monophosphate

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of biological macromolecules. These simulations are used to study the physical movements of atoms and molecules, providing a detailed view of enzyme-substrate interactions over time.

In the study of sucrose 6'-monophosphate metabolism, MD simulations are particularly valuable for understanding the conformational changes that occur when this substrate binds to enzymes such as sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP). Simulations can reveal how the binding of sucrose 6'-monophosphate induces changes in the enzyme's structure, which are crucial for catalysis. For instance, studies on related glycosyltransferases have shown that the enzyme and substrate undergo significant conformational rearrangements to achieve a catalytically competent state. nih.govwikipedia.org

MD simulations of the enzyme-substrate complex can elucidate the role of specific amino acid residues in substrate recognition and binding. By analyzing the trajectories of the atoms, researchers can identify key hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. For example, simulations can highlight the interactions between the phosphate (B84403) group of sucrose 6'-monophosphate and positively charged residues in the active site, explaining the substrate specificity of the enzyme. scispace.com The stability of the entire protein structure during these simulations, often measured by the root-mean-square deviation (RMSD), can provide insights into how mutations might affect enzyme stability and function. nih.gov

Simulation ParameterTypical Value/ConditionPurpose in Studying Enzyme-Substrate Interactions
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system of atoms.
Water Model TIP3P, SPC/EExplicitly solvates the biomolecule to mimic physiological conditions.
Simulation Time Nanoseconds to MicrosecondsAllows for the observation of significant conformational changes and binding events.
Temperature & Pressure 300 K, 1 atm (NPT ensemble)Simulates physiological conditions.
Analysis Metrics RMSD, RMSF, Hydrogen BondsQuantifies protein stability, residue flexibility, and specific interactions.

Quantum Chemical Calculations of Reaction Mechanisms Catalyzed by SPS, SPP, and Related Enzymes

While MD simulations are excellent for studying large-scale conformational changes, quantum chemical (QC) calculations are employed to investigate the electronic details of chemical reactions. nih.govrsc.org These methods, such as density functional theory (DFT), can model the breaking and forming of chemical bonds with high accuracy, providing a detailed picture of the reaction mechanism at the quantum level. diva-portal.org

For enzymes like SPS and SPP, QC calculations can be used to map the entire energy landscape of the catalytic reaction. This includes identifying the structures of transition states and intermediates, which are often too transient to be observed experimentally. By calculating the activation energies for different proposed mechanisms, researchers can determine the most likely reaction pathway. rsc.org

In the case of SPS, which catalyzes the transfer of a glucosyl group from UDP-glucose to fructose (B13574) 6-phosphate, QC calculations can elucidate the nature of the nucleophilic attack and the role of catalytic residues in stabilizing the transition state. nih.govwikipedia.orgresearchgate.net For SPP, a hydrolase, these calculations can detail the involvement of water molecules and magnesium ions in the dephosphorylation of sucrose 6'-phosphate. nih.govnih.gov These computational studies can clarify whether the mechanism proceeds through a direct displacement or involves a covalent enzyme intermediate.

Computational MethodInformation ObtainedRelevance to Enzyme Mechanism
Density Functional Theory (DFT) Electronic structure, reaction energies, transition state geometries.Elucidates the most favorable reaction pathway and the roles of catalytic residues.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combines the accuracy of QM for the active site with the efficiency of MM for the rest of the protein.Allows for the study of reactions within the full enzyme environment.
Ab initio methods Highly accurate electronic structure calculations from first principles.Provides benchmark calculations for validating other methods.

Systems Biology Approaches and Computational Modeling of Metabolic Pathways and Regulatory Networks

Systems biology integrates experimental data with computational modeling to understand the complex interactions within biological systems as a whole. oup.com For sucrose 6'-monophosphate, this involves modeling the metabolic pathways and regulatory networks in which it participates. researchgate.netresearchgate.net

Furthermore, computational models are used to reconstruct and analyze the transcriptional regulatory networks that control the expression of genes encoding metabolic enzymes. nih.govkth.senih.gov By analyzing large datasets, such as transcriptomics, these models can identify transcription factors that regulate the genes for SPS and SPP in response to developmental cues or environmental stresses. researchgate.net This provides a broader understanding of how the synthesis of sucrose 6'-monophosphate is controlled at the genetic level.

Modeling ApproachKey FeaturesApplication to Sucrose 6'-Monophosphate Metabolism
Kinetic Modeling Uses ordinary differential equations to describe reaction rates.Predicts concentrations of sucrose 6'-monophosphate and related metabolites over time.
Metabolic Flux Analysis (MFA) Quantifies the flow of metabolites through a metabolic network at steady state. nih.govDetermines the contribution of the sucrose biosynthesis pathway to overall carbon metabolism. nih.govresearchgate.net
Genome-Scale Metabolic Models (GSMMs) Includes all known metabolic reactions in an organism. mdpi.comProvides a holistic view of how sucrose metabolism is integrated with other cellular processes.
Regulatory Network Inference Uses algorithms to identify relationships between genes and transcription factors from expression data. columbia.eduUncovers the genetic control mechanisms governing the expression of SPS and SPP.

Enzyme Design and Engineering Approaches Informed by Structural and Mechanistic Insights

The detailed knowledge gained from structural biology, MD simulations, and QC calculations provides a solid foundation for the rational design and engineering of enzymes. researchgate.netmdpi.com By understanding the structure-function relationships of enzymes like SPS and SPP, scientists can introduce specific mutations to alter their properties for biotechnological applications. mdpi.comnih.gov

For instance, insights into the active site architecture can guide mutations aimed at changing substrate specificity. Homology modeling and mutagenesis studies on related enzymes, such as sucrose 6'-phosphate phosphorylase, have identified key residues that determine the preference for phosphorylated substrates. nih.gov Similar approaches could be used to engineer SPS to accept alternative sugar donors or acceptors.

Moreover, computational methods can predict the effects of mutations on enzyme stability. nih.gov This is particularly important for industrial applications where enzymes may need to function under harsh conditions. By identifying regions of the protein that are critical for stability, researchers can design more robust versions of SPS and SPP. The catalytic mechanism, elucidated through quantum chemical calculations, can also inform engineering efforts to improve catalytic efficiency. mdpi.com For example, modifying residues that stabilize the transition state could lead to an increase in the reaction rate.

Engineering GoalComputational ApproachExample Application
Altering Substrate Specificity Homology modeling, site-directed mutagenesis informed by structural analysis.Modifying the active site of SPS to utilize different nucleotide-sugar donors.
Enhancing Thermostability MD simulations to identify flexible regions, rational design to introduce stabilizing mutations.Creating a more heat-tolerant SPP for use in industrial bioreactors.
Improving Catalytic Efficiency Quantum chemical calculations to understand the transition state, mutagenesis of key catalytic residues.Increasing the turnover rate of SPS to enhance sucrose production in crops.
Controlling Allosteric Regulation MD simulations to study conformational changes upon effector binding.Engineering SPS to be less sensitive to allosteric inhibition for sustained activity.

Emerging Research Directions and Future Perspectives on Sucrose 6 Monophosphate

Elucidating its Role in Unconventional Biological Systems and Organisms

The study of sucrose (B13894) metabolism, and by extension sucrose 6'-monophosphate, is expanding beyond the canonical pathways in plants. Research into extremophiles, archaea, and non-photosynthetic bacteria is revealing novel adaptations and enzymatic machinery for sucrose synthesis and utilization.

Haloarchaea: Genomic and proteomic surveys of haloarchaea, a class of archaea thriving in high-salt environments, indicate the existence of alternative mechanisms for fructose (B13574) metabolism, a component of sucrose. nih.gov While some species utilize a modified Embden-Meyerhof-Parnas (EMP) pathway involving ketohexokinase and 1-phosphofructokinase, these genes are not universally present in all sucrose-metabolizing haloarchaea. nih.govnih.gov This suggests unconventional pathways for handling the fructose moiety derived from sucrose, pointing to a different metabolic context for sucrose-related intermediates in these extremophiles.

Non-photosynthetic Bacteria: The enzyme sucrose-phosphate synthase (SPS), which synthesizes sucrose 6'-monophosphate, has been identified and characterized in non-photosynthetic bacteria. nih.gov The crystal structure of SPS from the thermophilic bacterium Halothermothrix orenii provides detailed mechanistic insights into its function outside of a photosynthetic context. nih.gov Furthermore, another key enzyme, sucrose synthase (SuSy), has been identified in several non-photosynthetic bacteria, including Nitrosomonas Europaea and Acidithiobacillus caldus. nih.gov These bacterial SuSy enzymes exhibit distinct properties from their plant counterparts, such as a preference for ADP over UDP, suggesting a divergent evolution and integration into different metabolic networks. nih.gov The expression of SPS has also been confirmed in non-photosynthetic tissues of plants like maize kernels, highlighting that sucrose resynthesis is a vital process in tissues dedicated to storage and development, not just photosynthesis. nih.gov

Organism TypeExample OrganismKey Enzyme(s)Metabolic Pathway/FeatureReference
HaloarchaeaHalobacterium salinarumKetohexokinase, 1-PhosphofructokinaseUtilize a modified Embden-Meyerhof-Parnas (EMP) pathway for fructose metabolism; some species lack these key enzymes, suggesting alternative pathways. nih.govnih.gov
Non-photosynthetic Bacteria (Thermophile)Halothermothrix oreniiSucrose-Phosphate Synthase (SPS)SPS structure and mechanism elucidated, demonstrating sucrose synthesis capability in a non-photosynthetic prokaryote. nih.gov
Non-photosynthetic BacteriaAcidithiobacillus caldus, Nitrosomonas EuropaeaSucrose Synthase (SuSy)Bacterial SuSy enzymes show a preference for ADP (vs. UDP in plants), indicating different metabolic integration. nih.gov
Non-photosynthetic Plant TissueZea mays (Maize) kernelsSucrose-Phosphate Synthase (SPS)SPS is expressed in developing endosperm and embryos, indicating sucrose resynthesis is crucial for storage and development. nih.gov

Applications in Industrial Biocatalysis for Glycosidic Compound Synthesis

The enzymatic machinery of sucrose metabolism provides powerful tools for industrial biocatalysis. Enzymes that use sucrose or its derivatives as substrates are being harnessed for the efficient synthesis of valuable glycosidic compounds, offering advantages over traditional chemical methods.

Sucrose phosphorylase (SP) is a particularly promising enzyme for biocatalysis. mdpi.comnih.gov It catalyzes the reversible phosphorolysis of sucrose to yield α-D-glucose 1-phosphate and fructose. tandfonline.comnih.gov Crucially, the enzyme's promiscuity allows it to transfer the glucosyl moiety of sucrose to a wide array of acceptor molecules other than phosphate (B84403), a process known as transglucosylation. mdpi.comnih.gov This capability is being exploited to produce novel sugars and glycosides with applications in the food, cosmetic, and pharmaceutical industries. mdpi.com

A notable industrial application is the synthesis of 2-O-(α-D-glucopyranosyl)-sn-glycerol (GG), a natural osmolyte used as an active ingredient in cosmetics. tandfonline.comresearchgate.net This process uses sucrose phosphorylase from Leuconostoc mesenteroides to regioselectively glucosylate glycerol (B35011) using sucrose as the high-energy glucosyl donor. tandfonline.comresearchgate.net Other enzymes, like fructosyltransferase, are being used to synthesize sucrose-6-acetate, a key intermediate in the production of the artificial sweetener sucralose. nih.govijbiotech.comresearchgate.net Multi-enzyme, one-pot cascade reactions are also being developed to produce compounds like sophorose from inexpensive starting materials such as sucrose and glucose. jst.go.jp

EnzymeSubstratesProductIndustrial ApplicationReference
Sucrose Phosphorylase (SP)Sucrose + Glycerol2-O-(α-D-glucopyranosyl)-sn-glycerol (GG)Active ingredient in cosmetic formulations. tandfonline.comresearchgate.net
Fructosyltransferase (FTase)Sucrose + Glucose-6-acetateSucrose-6-acetateKey intermediate in the synthesis of sucralose. nih.govijbiotech.comresearchgate.net
Sucrose Phosphorylase, 1,2-β-oligoglucan phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolaseSucrose + GlucoseSophorosePrebiotic, inducer of cellulase (B1617823) production, substrate for enzyme analysis. jst.go.jp
Sucrose Phosphorylase (SP)Sucrose + Various acceptors (e.g., sugar alcohols, phenols, carboxylic acids)Various α-D-glucosidesFine chemicals for food, pharmaceutical, and personal care industries. mdpi.comtandfonline.comnih.gov

Multi-Omics Approaches for Comprehensive Understanding of Sucrose 6'-Monophosphate Metabolism

The complexity of metabolic regulation necessitates a holistic view, which is being provided by multi-omics technologies. Integrating transcriptomics, proteomics, and metabolomics allows for a comprehensive analysis of the genes, proteins, and metabolites governing sucrose 6'-monophosphate metabolism.

Studies in commercially important plants like sugarcane and peanuts have employed these approaches to build gene regulatory networks and identify key players in sucrose accumulation. biorxiv.orgresearchgate.netmdpi.com By comparing high- and low-sucrose varieties, researchers have identified differentially expressed genes encoding enzymes like SPS, sucrose-phosphate phosphatase (SPP), invertases, and sucrose transporters (SWEETs). mdpi.commdpi.com These analyses provide a more complete picture of how carbon is partitioned and how the flux through the sucrose synthesis pathway, which is directly controlled by the availability of sucrose 6'-monophosphate, is regulated. mdpi.com

Metabolomic profiling specifically targeting phosphorylated intermediates is crucial for this understanding. However, the analysis of phosphorylated carbohydrates like sucrose-6-phosphate (B12958860) and its isomer trehalose-6-phosphate (B3052756) is challenging due to their high polarity and rapid turnover. nih.gov To address this, sensitive analytical methods such as hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) have been developed for accurate quantification. nih.gov Such integrated analyses offer profound insights into how signaling pathways and metabolic fluxes are coordinated to control plant growth and resource allocation. nih.gov

OrganismOmics ApproachKey Findings Related to Sucrose 6'-Monophosphate MetabolismReference
Sugarcane (Saccharum spp. hybrid)Genomics, Transcriptomics (RNA-Seq), Co-expression network analysisIdentified complex gene networks involving SPS, SuSy, and invertases that regulate sucrose accumulation. biorxiv.orgresearchgate.netmdpi.com
Peanut (Arachis hypogaea)Comparative Transcriptomics (RNA-Seq), WGCNAIdentified 28 differentially expressed genes in sucrose metabolism, including SPP, FBA, and SWEET transporters, highly correlated with sucrose content. mdpi.com
Ficus pandurata HanceIntegrated Transcriptomics and MetabolomicsRevealed interplay between cytokinin and sucrose metabolism pathways in regulating flavone (B191248) glycoside biosynthesis. nih.gov
Maize (Zea mays)Metabolomics, TranscriptomicsUncovered selection of sugar and lipid metabolism during domestication, with higher expression of sugar accumulation genes in modern maize. nih.gov

Identification of Novel Regulatory Mechanisms and Interacting Protein Partners

Research is uncovering sophisticated regulatory mechanisms that control the synthesis and fate of sucrose 6'-monophosphate. These include protein-protein interactions, post-translational modifications, and novel signaling cascades that fine-tune metabolic flux in response to internal and external cues.

A significant discovery is the physical interaction between sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), the two sequential enzymes in the sucrose biosynthesis pathway. nih.govnih.gov Studies using yeast two-hybrid assays, bioluminescence resonance energy transfer (BRET), and bimolecular fluorescence complementation (BiFC) have demonstrated that these enzymes form a complex in planta. nih.govnih.govresearchgate.net This interaction is proposed to create a metabolic channel, facilitating the direct transfer of the product of SPS, sucrose 6'-monophosphate, to the active site of SPP. nih.gov This channeling enhances the efficiency of sucrose synthesis and has been shown to impact carbon partitioning and promote plant growth. nih.gov The activity of SPS itself is also tightly regulated by allosteric effectors, such as activation by glucose-6-phosphate and inhibition by inorganic phosphate, as well as by protein phosphorylation, often involving 14-3-3 proteins. tandfonline.comwikipedia.org

In bacteria, novel sucrose-initiated signaling pathways are being identified. In Bacillus subtilis, sucrose triggers a signaling cascade that operates entirely outside the cell. nih.gov It induces the enzyme levansucrase to synthesize the polymer levan (B1592505), which in turn stimulates the production of surfactin (B1297464), a biosurfactant essential for cell motility, thereby promoting root colonization. nih.govresearchgate.net In cariogenic bacteria like Streptococcus mutans, the metabolism of sucrose is initiated by a phosphotransferase system that produces intracellular sucrose-6-phosphate. The subsequent hydrolysis of this intermediate by sucrose-6-phosphate hydrolase is a regulated step, subject to repression by fructose, indicating a feedback mechanism to control sucrose catabolism. nih.govnih.gov

Regulatory MechanismKey Proteins/Molecules InvolvedOrganismDescriptionReference
Protein-Protein Interaction (Metabolic Channeling)Sucrose-Phosphate Synthase (SPS), Sucrose-Phosphate Phosphatase (SPP)Arabidopsis thaliana, PoplarSPS and SPP physically interact, channeling sucrose 6'-monophosphate to enhance sucrose synthesis efficiency and promote growth. nih.govnih.govresearchgate.net
Allosteric RegulationSPS, Glucose-6-Phosphate (G6P), Inorganic Phosphate (Pi)PlantsSPS activity is allosterically activated by G6P and inhibited by Pi, linking sucrose synthesis to photosynthetic status. wikipedia.org
Post-Translational ModificationSPS, Protein Kinases, 14-3-3 proteinsPlantsPhosphorylation of SPS, mediated by protein kinases, regulates its activity in response to environmental and endogenous signals. tandfonline.comillinois.edu
Novel Signaling CascadeSucrose, Levansucrase (SacB), Levan, SurfactinBacillus subtilisExtracellular sucrose metabolism to levan triggers a signal for surfactin production and motility, promoting rhizosphere colonization. nih.govresearchgate.net
Gene RepressionSucrose-6-phosphate hydrolase (ScrB), ScrR repressor, FructoseStreptococcus mutansThe enzyme that hydrolyzes sucrose 6'-phosphate is repressed by fructose, providing metabolic feedback control. nih.govnih.gov

Q & A

Q. How can Sucrose 6'-monophosphate dipotassium salt be structurally confirmed in synthesized samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to analyze the phosphate group's position (6' of the fructose moiety) and confirm stereochemistry. Compare chemical shifts with reference data for phosphorylated sugars (e.g., δ ~3.5–5.5 ppm for carbohydrate protons and δ ~0–5 ppm for phosphate in 31^{31}P NMR) .
  • Validate via high-performance liquid chromatography (HPLC) with a phosphate-specific detector or paired with mass spectrometry (LC-MS) for molecular weight confirmation (expected m/z ~498.5 for C12H21K2O14PC_{12}H_{21}K_2O_{14}P) .

Q. What are optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Store lyophilized powder at –20°C in airtight, light-resistant containers to prevent hydrolysis of the phosphate ester bond. For aqueous solutions, use freshly prepared distilled water and adjust pH to ~7.0–8.0 (using phosphate buffers) to minimize degradation. Avoid repeated freeze-thaw cycles .

Q. How can researchers assess purity and compliance with pharmacopeial standards?

Methodological Answer:

  • Perform titrimetric assays for phosphate content (e.g., using the JECFA method for orthophosphate identification ).
  • Quantify residual sulfites or sulfates via ion chromatography (IC), referencing USP guidelines for sucrose derivatives (e.g., sulfite limit <80 ppm) .

Advanced Research Questions

Q. How can conflicting ecotoxicological data for potassium phosphate salts in aquatic models be resolved?

Methodological Answer:

  • Design dose-response studies using species-specific LC50_{50} thresholds and compare with application rates. For example, Lampsilis siliquoidea mussels showed no acute toxicity at ≤5 ppm dipotassium salts, while quagga mussels had 5% mortality at 5 ppm .
  • Use molecular docking simulations to assess interactions between the phosphate group and species-specific ion channels, explaining variability in toxicity .

Q. What analytical strategies differentiate this compound from structurally similar phosphorylated sugars (e.g., Trehalose 6-phosphate)?

Methodological Answer:

  • Employ enzymatic assays with specific phosphatases (e.g., sucrose-specific phosphatase) to hydrolyze the 6'-phosphate group, followed by glucose-6-phosphate dehydrogenase (G6PDH) detection .
  • Use X-ray crystallography to resolve the spatial arrangement of the phosphate group on the sucrose backbone, leveraging SMILES/InChI data for structural modeling .

Q. How can researchers optimize phosphorylation reactions to synthesize this compound with high regioselectivity?

Methodological Answer:

  • Use enzymatic phosphorylation with sucrose-specific kinases (e.g., sucrose-phosphate synthase) in buffered systems (pH 7.5–8.5) containing K2HPO4K_2HPO_4 to favor 6'-position selectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ammonium molybdate staining for phosphate detection .

Q. What methodologies address discrepancies in phosphate quantification across batches?

Methodological Answer:

  • Standardize assays using 1,2,4-aminonaphtholsulfonic acid for colorimetric phosphate detection (λ = 820 nm), with monobasic potassium phosphate as a reference standard .
  • Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal impurities (e.g., residual K+K^+ or Na+Na^+) that may interfere with assays .

Data Contradiction Analysis

Q. How should researchers interpret variability in phosphate salt stability under different pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies at pH 2.0–12.0 and analyze degradation products via LC-MS. For example, acidic conditions (pH <5) may hydrolyze the phosphate ester, releasing free sucrose and K2HPO4K_2HPO_4 .
  • Use Arrhenius modeling to extrapolate shelf-life under storage conditions, ensuring compliance with USP guidelines for reagent-grade salts .

Methodological Notes

  • Key References : Prioritize USP/NF and JECFA standards for purity testing .
  • Avoid Pitfalls : Ensure solvents are sulfate-free (per USP <61>) to prevent false positives in sulfite assays .

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